N-(2-ethyltetrazol-5-yl)benzamide

Description

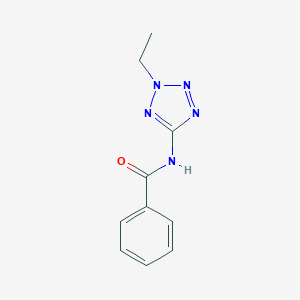

N-(2-Ethyltetrazol-5-yl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with an ethyl group at the 2-position.

Properties

CAS No. |

797767-76-1 |

|---|---|

Molecular Formula |

C10H11N5O |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N-(2-ethyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C10H11N5O/c1-2-15-13-10(12-14-15)11-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13,16) |

InChI Key |

AJTZMWMYXFFIBJ-UHFFFAOYSA-N |

SMILES |

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of N-(2-ethyltetrazol-5-yl)benzamide with related compounds:

*Calculated based on molecular formula C₁₀H₁₀N₅O.

Key Observations:

- Lipophilicity : The ethyl group in this compound provides a balance between solubility and membrane permeability compared to bulkier substituents (e.g., benzyl in or pentadecyl in ).

- Druglikeness : The target compound’s molecular weight (216.23) and moderate polarity align with Lipinski’s criteria, unlike AV11 (555.62 g/mol), which exceeds the recommended limit .

- Thermal Stability : The benzyl-substituted analog has a defined melting point (88–90°C), suggesting crystallinity, whereas data for the ethyl variant is unavailable.

ADME and Toxicity Profiles

- ADME Predictions : SwissADME analysis of AV11 suggests moderate bioavailability due to high molecular weight, whereas compound 63 is optimized for absorption. The ethyl-substituted compound likely has favorable ADME properties owing to its smaller size.

- Toxicity: Limited data exist for this compound. A safety sheet for N-(2-ethylhexyl)benzamide notes insufficient toxicity profiling, emphasizing caution in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.